3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a chemical compound with the molecular formula C12H18BNO2 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound also contains a boronic ester functional group, which is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an isoquinoline ring and a boronic ester functional group . The exact structure can be determined using techniques such as FTIR, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Analysis : Compounds related to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been synthesized and structurally analyzed. These compounds are confirmed through spectroscopy (FTIR, 1H and 13C NMR, and mass spectrometry) and X-ray diffraction, highlighting their potential as intermediates in various chemical processes (Huang et al., 2021).
Density Functional Theory (DFT) Applications : The molecular structures of these compounds are calculated using DFT, offering insights into their physicochemical properties. Such studies provide a deeper understanding of their molecular electrostatic potential and frontier molecular orbitals, which are crucial for their applications in scientific research (Huang et al., 2021).
Chemical Reactivity and Conformation
Conformational Analysis : The title compounds undergo conformational analysis to ensure that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction. This aspect is vital in assessing the reactivity and stability of these compounds in various chemical reactions (Wu et al., 2021).
Comparative Analysis of Spectroscopic Data : The study involves comparing spectroscopic data (UV-Visible, 13C NMR) through DFT and TD-DFT calculations. These analyses help in understanding the vibrational properties and molecular conformations, which are significant for their use in scientific experimentation (Wu et al., 2021).
Applications in Polymer Synthesis and Medicinal Chemistry
Polymer Synthesis : The research on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole provides a foundation for their potential applications in polymer synthesis. These compounds can serve as intermediates or building blocks in creating novel polymeric materials (Liao et al., 2022).
Medicinal Chemistry : Derivatives of isoquinoline, such as those involving this compound, have been studied for their potential applications in medicinal chemistry. These studies involve synthesis, structural characterization, and exploration of their pharmacological properties (Clark et al., 1993).
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-11-7-5-6-8-12(11)10-17-13/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQJCIUHVRCTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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